what is victoria blue 4R(1+) chemical structure
what is victoria blue 4R(1+) chemical structure
An In-depth Technical Guide to Victoria Blue 4R (1+)
Introduction
Victoria Blue 4R, also known as Basic Blue 8 or C.I. 42563, is a synthetic cationic triarylmethane dye.[1][2][3] It is recognized for its utility in various scientific applications, ranging from textile dyeing to sensitive analytical assays and histological staining.[1][4] This guide provides a comprehensive overview of the chemical and physical properties of Victoria Blue 4R (1+), its applications, and detailed experimental protocols for its use.
Chemical Structure and Identification
Victoria Blue 4R is an iminium salt, with the cationic component being Victoria Blue 4R (1+).[5]
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IUPAC Name: [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium chloride[5]
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Other Names: C.I. Basic Blue 8, Victoria Blue F 4R, Victoria Basic Blue F4R[1][3][5]
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InChI Key: AODQPPLFAXTBJS-UHFFFAOYSA-M[1]
The cationic chromophore, Victoria Blue 4R (1+), has the molecular formula C₃₄H₃₄N₃⁺.[7]
Physicochemical Properties
A summary of the key quantitative data for Victoria Blue 4R is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 520.12 g/mol | [1] |
| Exact Mass | 519.2441 u | [1] |
| Elemental Analysis | C: 78.52%, H: 6.59%, Cl: 6.82%, N: 8.08% | [1] |
| Solubility (Aqueous) | 3.23% | [2] |
| Solubility (Ethanol) | 3.23% | [2] |
| Absorption Maxima (λmax) | 593.5 nm, 538.5 nm | [2] |
Applications in Research
Victoria Blue 4R is a versatile dye with a range of applications in scientific research, primarily due to its strong color and ability to interact with various biomolecules and ions.
Histological Staining
Victoria Blue 4R is employed as a biological stain for differentiating various tissue components. It has a known affinity for elastic fibers, acid glycosaminoglycans, and DNA.[4] It is also used for the demonstration of copper-associated proteins in liver sections.
Analytical Chemistry
The dye serves as a chromogenic reagent in spectrophotometric assays for the determination of trace analytes.[4] Its utility has been demonstrated in the quantification of:
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Boron: A sensitive method involves the formation of a complex between the tetrafluoroborate anion and Victoria Blue 4R, which is then extracted and measured.[6]
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Antimony(III) and Arsenic(III): Kinetic spectrophotometric methods have been developed based on the inhibitory effect of these ions on the oxidation of Victoria Blue 4R by potassium bromate in acidic media.[4][6]
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Hyaluronic Acid: The dye reacts with hyaluronic acid, leading to a measurable decrease in absorbance, which can be used for its quantification.[4]
Experimental Protocols
Histological Staining for Elastic Fibers and Copper-Associated Protein
This protocol details the use of Victoria Blue 4R for staining elastic fibers and copper-associated protein in paraffin-embedded tissue sections.
Materials:
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Formalin-fixed, paraffin-embedded tissue sections (4 µm)
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Xylene
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Ethanol (100%, 95%, 70%)
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Distilled water
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Potassium Permanganate 1%, Aqueous
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Sulfuric Acid 1%, Aqueous
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Sodium Bisulfite 1%, Aqueous
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Victoria Blue Stain, Alcoholic
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Nuclear Fast Red Stain, Kernechtrot
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Mounting medium
Procedure:
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Deparaffinization and Hydration:
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Immerse slides in three changes of xylene for 3 minutes each.
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Hydrate through two changes each of 100% and 95% ethyl alcohol, with 10 dips in each.
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Wash well with distilled water.
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Oxidation:
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Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid by combining 10 ml of 1% Potassium Permanganate, 10 ml of 1% Sulfuric Acid, and 40 ml of distilled water.
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Place slides in the working solution for 5 minutes.
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Bleaching:
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Treat with 1% Sodium Bisulfite for 2 minutes, or until sections are colorless.
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Wash slides thoroughly in running tap water.
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Staining:
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Rinse in 70% ethyl alcohol for 2 minutes.
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Stain in Victoria Blue Stain, Alcoholic, for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.
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Differentiation:
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Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.
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Wash slides well in running tap water.
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Counterstaining:
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Counterstain with Nuclear Fast Red Stain, Kernechtrot, for 5 minutes.
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Wash in running tap water for 5 minutes.
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Dehydration and Mounting:
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Dehydrate in two changes each of 95% and 100% ethyl alcohol.
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Clear in three changes of xylene, with 10 dips each.
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Coverslip with a compatible mounting medium.
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Expected Results:
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Elastic fibers and Copper-associated protein: Blue
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Nuclei: Red
Logical and Experimental Workflows
The following diagrams illustrate the logical workflows for the spectrophotometric determination of Boron and the kinetic determination of Arsenic(III) using Victoria Blue 4R.
Caption: Workflow for the spectrophotometric determination of Boron.
Caption: Workflow for the kinetic determination of Arsenic(III).
References
- 1. medkoo.com [medkoo.com]
- 2. stainsfile.com [stainsfile.com]
- 3. victoria blue 4R - Wikidata [wikidata.org]
- 4. Victoria blue 4R | 2185-87-7 | Benchchem [benchchem.com]
- 5. Basic Blue 8 | C34H34ClN3 | CID 160620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. victoria blue 4R(1+) | C34H34N3+ | CID 160621 - PubChem [pubchem.ncbi.nlm.nih.gov]
